tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate
Description
Chemical Structure and Properties tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate (CAS: 1335041-88-7) is a carbamate derivative featuring a tert-butyl protective group attached to a phenyl ring substituted with a propargyl ether (prop-2-yn-1-yloxy) moiety. Its molecular formula is C₁₃H₂₃NO₃ (molecular weight: 241.33 g/mol) . The propargyl group introduces alkyne functionality, enabling applications in click chemistry or further derivatization. This compound is cataloged as a building block in synthetic chemistry, emphasizing its utility in drug discovery and materials science .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-(3-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h1,6-8,10H,9H2,2-4H3,(H,15,16) |
InChI Key |
GRJGXTOUJXMIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate typically involves the reaction of 3-(prop-2-yn-1-yloxy)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbamate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or alkyl halides in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of azide or alkyl-substituted derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems due to its carbamate group.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors. The prop-2-yn-1-yloxy group may also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The tert-butyl carbamate group is a common motif in medicinal chemistry for protecting amines. Below is a comparison with structurally related compounds:
Key Observations :
- Propargyl vs. Heterocyclic Substituents : The propargyl ether in the target compound contrasts with pyrimido-oxazin (e.g., ) or pyrazole (e.g., ) substituents, which confer distinct electronic and steric properties. Heterocycles like pyrimido-oxazin may enhance binding to biological targets (e.g., kinases) , while propargyl groups enable modular synthetic routes.
- Aminomethyl Derivatives: tert-Butyl N-[3-(aminomethyl)benzyl]carbamate lacks the propargyl group but includes a primary amine, facilitating further functionalization via amide coupling .
- Chiral and Steric Effects : Compounds like the stereochemically defined benzyloxybenzyl derivative () highlight the role of chirality in modulating biological activity or crystallization behavior.
Biological Activity
tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate is an organic compound notable for its unique structure, which combines a tert-butyl carbamate group with a phenyl ring substituted by a prop-2-yn-1-yloxy group. Its molecular formula is C₁₄H₁₇NO₃, and it has a molecular weight of 247.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of this compound typically involves the reaction of 3-(prop-2-yn-1-yloxy)aniline with tert-butyl chloroformate, often in the presence of a base like triethylamine to neutralize the byproducts formed during the reaction . The hydrolysis of the carbamate group releases active amines that can interact with various enzymes or receptors, suggesting potential therapeutic applications .
Key Reaction Conditions:
- Reagents: 3-(prop-2-yn-1-yloxy)aniline, tert-butyl chloroformate, triethylamine
- Process: Reaction under controlled conditions to yield the desired carbamate.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structural features show significant antimicrobial activity against various pathogens. The propynoxy group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
- Enzyme Inhibition: The carbamate moiety is known for its ability to act as a prodrug, which can be hydrolyzed to release active amines that may inhibit specific enzymes involved in disease processes. This mechanism is particularly relevant in the context of cancer and inflammatory diseases .
- Bioconjugation Applications: The presence of the propynoxy group allows for participation in click chemistry reactions, facilitating bioconjugation processes essential for drug delivery systems and molecular biology applications .
Case Studies
A review of literature reveals several case studies that highlight the biological activities associated with related compounds:
- Antimicrobial Activity: A study demonstrated that similar alkynylated compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
- Cancer Research: Research has shown that derivatives of carbamates can inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation . The unique structure of this compound could provide similar benefits.
Comparative Analysis
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl N-(phenyl)carbamate | C₁₃H₁₉NO₂ | Lacks propynoxy substitution; simpler structure |
| tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate | C₁₃H₂₃NO₃ | Longer alkoxy chain; potential for different reactivity |
| tert-butyl methyl(prop-2-yne)carbamate | C₁₂H₁₅NO₂ | Contains methyl substitution instead of phenyl; affects sterics and reactivity |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate?
The synthesis typically involves reacting tert-butyl carbamate with 3-(prop-2-yn-1-yloxy)aniline under basic conditions. Triethylamine is commonly used as a base to neutralize HCl generated during the reaction, with dichloromethane (DCM) or ethanol as solvents. Reaction conditions (e.g., room temperature, 12–24 hours) are optimized to achieve high yields (>75%) and purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the carbamate group and propargyl ether linkage.
- Mass spectrometry (ESI or EI) for molecular weight verification.
- HPLC to assess purity, especially for detecting unreacted precursors or byproducts.
- X-ray crystallography (using SHELXL or ORTEP) for resolving stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound?
While specific toxicity data may be limited, general precautions include:
- Using fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Storing the compound at room temperature, away from strong oxidizers or acids to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity compared to ethanol.
- Base strength : Triethylamine vs. stronger bases (e.g., NaH) may influence byproduct formation.
- Temperature control : Lower temperatures (0–5°C) can suppress side reactions like propargyl group polymerization. Monitoring reaction progress via TLC or in-situ IR is recommended .
Q. What computational methods predict the electronic effects of substituents on the propargyl ether group’s reactivity?
Density Functional Theory (DFT) calculations can model:
Q. How do hydrogen-bonding patterns influence the crystal packing of carbamate derivatives?
Graph set analysis (as per Etter’s rules) of X-ray data reveals:
Q. What strategies resolve contradictions in NMR data for structurally similar carbamates?
Ambiguities arise from overlapping signals (e.g., aryl vs. propargyl protons). Solutions include:
- 2D NMR (COSY, HSQC) to assign coupling networks.
- Variable-temperature NMR to differentiate dynamic vs. static effects.
- Isotopic labeling (e.g., ¹³C) for tracking specific moieties .
Methodological Challenges and Solutions
Q. How are impurities from incomplete carbamate formation addressed during purification?
Common impurities include unreacted aniline or tert-butyl chloroformate. Remediation involves:
- Column chromatography (silica gel, hexane/ethyl acetate gradient).
- Acid-base extraction to isolate the neutral carbamate from acidic/basic byproducts. Purity is validated via HPLC (≥95% area) .
Q. What experimental designs validate the compound’s role as a building block in medicinal chemistry?
- Click chemistry : React the propargyl group with azides to form triazole-linked conjugates.
- Enzyme inhibition assays : Test derivatized carbamates against targets like proteases or kinases.
- Structural analogs : Compare bioactivity with tert-butyl N-[3-(hydroxypropyl)phenyl]carbamate to assess substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
